1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione
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Overview
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is a macrocyclic compound that contains multiple ether and ester groups, as well as a thioester group. The molecular formula of this compound is C12H18O8S . It is known for its unique structure, which includes a combination of oxygen and sulfur atoms within a large ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione can be achieved through a multi-step process involving the reaction of monoaza-18-crown-6 with 4-acetylaminobenzenesulfonyl chloride in the presence of triethylamine and dioxane . The reaction mixture is maintained at room temperature for one hour, followed by filtration and evaporation of the filtrate to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethers or esters.
Scientific Research Applications
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the formation of host-guest complexes, where the macrocycle acts as the host and the guest molecule is encapsulated within the ring . This interaction is facilitated by hydrogen bonding and other non-covalent interactions, which enhance the stability and specificity of the complexes formed.
Comparison with Similar Compounds
Similar Compounds
- 16-Phenyl-1,4,7,10,13-Pentaoxa-16-azacyclooctadecane
- 2,3-Bis-(2-chloro-phenyl)-1,4,7,10,13-Pentaoxa-cyclopentadecane
Uniqueness
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-3,14,17-trione is unique due to the presence of both oxygen and sulfur atoms within its macrocyclic structure. This combination allows for diverse chemical reactivity and the formation of stable complexes with a wide range of guest molecules. The presence of thioester groups also provides additional reactivity compared to similar compounds that lack sulfur atoms.
Properties
CAS No. |
79687-38-0 |
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Molecular Formula |
C12H18O8S |
Molecular Weight |
322.33 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-3,14,17-trione |
InChI |
InChI=1S/C12H18O8S/c13-10-7-18-8-12(15)21-9-11(14)20-6-4-17-2-1-16-3-5-19-10/h1-9H2 |
InChI Key |
NQVYWSHBYVOBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)CSC(=O)COCC(=O)OCCO1 |
Origin of Product |
United States |
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